An In-Depth Technical Guide to 3-Methyl-[1,1'-biphenyl]-2-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Methyl-[1,1'-biphenyl]-2-amine: Properties, Synthesis, and Applications
Introduction
3-Methyl-[1,1'-biphenyl]-2-amine, a substituted biphenyl amine, represents a class of organic compounds of significant interest to the fields of medicinal chemistry and materials science. Its structural motif, featuring a biphenyl backbone with strategically placed methyl and amine functionalities, makes it a versatile building block for the synthesis of more complex molecular architectures. The rotational restriction around the biphenyl bond and the nucleophilic character of the primary amine group are key determinants of its chemical reactivity and utility. This guide provides a comprehensive overview of its chemical and physical properties, modern synthetic routes, spectroscopic characterization, and its emerging role as a valuable intermediate in drug discovery and development. Understanding these core attributes is essential for researchers aiming to leverage this molecule in their synthetic programs.
Physicochemical and Structural Properties
The fundamental properties of 3-Methyl-[1,1'-biphenyl]-2-amine are summarized below. These data are critical for its handling, reaction setup, and purification. While an experimentally determined melting or boiling point is not consistently reported in publicly available literature, suggesting it may exist as a high-boiling oil or a low-melting solid, its core identifiers are well-established.[1]
| Property | Value | Source(s) |
| CAS Number | 14294-33-8 | [2][3] |
| Molecular Formula | C₁₃H₁₃N | [2] |
| Molecular Weight | 183.25 g/mol | |
| Purity | Typically ≥95% | [2] |
| Appearance | Yellow oil or solid | [1 (from synthesis)] |
| Storage Temperature | Room Temperature |
Structural Representation
The structure of 3-Methyl-[1,1'-biphenyl]-2-amine is foundational to its reactivity. The ortho-disposed amine and phenyl groups, along with the adjacent methyl group, create a sterically hindered yet functionally rich environment.
Caption: 2D structure of 3-Methyl-[1,1'-biphenyl]-2-amine.
Spectroscopic Profile: A Guide to Characterization
Accurate characterization is paramount for confirming the identity and purity of 3-Methyl-[1,1'-biphenyl]-2-amine. Below is an expert interpretation of the expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region (approx. 6.7-7.5 ppm) due to the presence of two substituted phenyl rings.
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Aromatic Protons (Ar-H): The protons on both rings will appear as a series of multiplets. The protons on the amine- and methyl-bearing ring will be influenced by the electron-donating effects of these groups, generally shifting them slightly upfield compared to the unsubstituted phenyl ring.
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Amine Protons (NH₂): A broad singlet is expected, typically in the range of 3.5-4.5 ppm. The chemical shift of this peak is highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange, a key diagnostic test.
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Methyl Protons (CH₃): A sharp singlet will appear in the upfield region, anticipated around 2.1-2.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR will provide a unique fingerprint of the molecule's carbon skeleton.
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Aromatic Carbons: At least 10 distinct signals are expected in the aromatic region (approx. 115-145 ppm). The carbons directly attached to the nitrogen (C-NH₂) and the methyl group (C-CH₃) will be shielded, while the carbon involved in the biphenyl linkage (C-C) will be deshielded.
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Methyl Carbon: A single peak in the aliphatic region (approx. 15-22 ppm) is characteristic of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying key functional groups. As a primary aromatic amine, the following absorption bands are expected:
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N-H Stretch: Two distinct, sharp-to-medium bands in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4]
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C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
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N-H Bend (Scissoring): A characteristic band around 1600-1650 cm⁻¹.
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C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A strong band for aromatic amines is typically observed between 1250-1340 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 183, corresponding to the molecular weight of the compound.[5]
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Fragmentation: Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or cleavage related to the amine functionality.
Synthesis and Reactivity
The synthesis of substituted biphenyls has been revolutionized by palladium-catalyzed cross-coupling reactions. While classical methods, such as the reduction of a nitrobiphenyl precursor, are documented, the Suzuki-Miyaura coupling offers superior versatility, milder conditions, and broader functional group tolerance, making it the preferred method in modern drug discovery labs.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A highly effective and modular approach to synthesizing 3-Methyl-[1,1'-biphenyl]-2-amine involves the Suzuki-Miyaura coupling of 2-bromo-6-methylaniline with phenylboronic acid. This reaction exemplifies a cornerstone of modern organic synthesis.
Caption: Workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol (Representative)
Causality: The following protocol is designed for robustness and high yield. The choice of a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is crucial as it readily undergoes oxidative addition with the aryl bromide. The base is essential for activating the boronic acid to facilitate the transmetalation step, a key part of the catalytic cycle. A biphasic solvent system like toluene/water ensures that both the organic-soluble reactants and the inorganic base can interact effectively. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylaniline (1.0 eq) and phenylboronic acid (1.2 eq).
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Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent catalyst degradation.
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Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq), followed by the solvent (e.g., toluene, 5 mL per mmol of aryl bromide).
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Base Addition: Add a 2M aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq). The aqueous base activates the boronic acid for transmetalation.
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Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product (a yellow oil) can be purified by silica gel column chromatography to yield the final product.[5]
Applications in Drug Discovery and Development
The 3-Methyl-[1,1'-biphenyl]-2-amine scaffold is a "privileged structure" in medicinal chemistry. Its true value lies in its role as a key intermediate for building larger, more complex molecules with therapeutic potential.
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Scaffold for Biologically Active Molecules: Biphenyl structures are integral to numerous approved drugs and clinical candidates. They are often used to correctly orient other functional groups to maximize interaction with biological targets like enzymes or receptors.
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Precursor for PD-1/PD-L1 Inhibitors: The biphenyl core is a recognized scaffold for small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy. The amine group on the 3-methyl-[1,1'-biphenyl]-2-amine provides a convenient handle for further chemical modification to build out these complex inhibitors.
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Modulation of Physicochemical Properties: The methyl group plays a subtle but important role. It can influence the molecule's conformation (dihedral angle) and improve metabolic stability by blocking a potential site of oxidation. This strategic methylation is a common tactic in lead optimization to enhance a drug candidate's pharmacokinetic profile.
Safety and Handling
As a research chemical, 3-Methyl-[1,1'-biphenyl]-2-amine should be handled with appropriate care in a laboratory setting.
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Hazard Statements: Based on supplier safety data, the compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Precautionary Statements: Standard laboratory personal protective equipment (PPE) is required. P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Handling: Work should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Conclusion
3-Methyl-[1,1'-biphenyl]-2-amine is a chemical intermediate whose importance is derived from its unique structural features. The combination of a modifiable amine handle, a conformationally significant methyl group, and the versatile biphenyl backbone makes it a valuable tool for synthetic chemists. Its straightforward synthesis via modern cross-coupling methodologies like the Suzuki-Miyaura reaction ensures its accessibility. For researchers in drug development, particularly in oncology and immunology, this compound serves as a critical starting point for the construction of sophisticated molecular entities designed to interact with complex biological targets. Proper understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.
References
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SpectraBase. (n.d.). 3-Methyl[1,1'-biphenyl]-2-amine. Wiley. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
(Note: Image is a placeholder representation of the numbered structure for analytical discussion.)
